REACTION_CXSMILES
|
FCCC[O:5][C:6]1[CH:14]=[C:13]2C(CC3(CCC(=O)CC3)C2=O)=[CH:8][CH:7]=1.[F:22][C:23]([F:38])([F:37])[CH2:24][CH2:25][O:26][C:27]1[CH:35]=[C:34]2[C:30]([CH2:31][CH2:32][C:33]2=[O:36])=[CH:29][CH:28]=1.C(OC)(=O)C=C>>[F:22][C:23]([F:37])([F:38])[CH2:24][CH2:25][O:26][C:27]1[CH:35]=[C:34]2[C:30]([CH2:31][C:32]3([CH2:13][CH2:14][C:6](=[O:5])[CH2:7][CH2:8]3)[C:33]2=[O:36])=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
|
Name
|
|
Quantity
|
878 μL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 854 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |